2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzothieno pyrimidine core with a sulfanyl acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate under acidic or basic conditions to form the benzothieno pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothieno pyrimidine intermediate with a suitable thiol reagent, such as ethanethiol, under mild conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with 3-methylphenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothieno pyrimidine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide may be investigated for its potential as a drug candidate. Its unique structure could provide novel mechanisms of action against various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, while the benzothieno pyrimidine core could modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide: Similar structure with a different position of the methyl group on the phenyl ring.
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the sulfanyl group, along with the benzothieno pyrimidine core and the 3-methylphenyl acetamide moiety, provides a distinct chemical profile that can lead to unique biological and chemical properties.
Properties
CAS No. |
618879-66-6 |
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Molecular Formula |
C21H23N3O2S2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-24-20(26)18-15-9-4-5-10-16(15)28-19(18)23-21(24)27-12-17(25)22-14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,22,25) |
InChI Key |
ITIKCRLJBVDNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC(=C3)C)SC4=C2CCCC4 |
Origin of Product |
United States |
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